![molecular formula C25H27N3O4 B2949747 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide CAS No. 887224-27-3](/img/new.no-structure.jpg)
2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide is an intricate organic compound with potential applications across various scientific domains. The structure includes a benzofuro[3,2-d]pyrimidinyl core, a mesitylacetamide moiety, and a butyl side chain. This compound's unique architecture suggests diverse reactivity and potential bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide involves multiple steps:
Starting Material Preparation: : Preparation of benzofuro[3,2-d]pyrimidine involves condensation reactions of ortho-aminobenzamide with an appropriate diacid.
Functional Group Transformations: : Introduction of butyl and mesitylacetamide groups requires multi-step transformations, typically involving protection-deprotection strategies and selective oxidations.
Final Assembly: : Coupling reactions under controlled conditions form the final product.
Industrial Production Methods
Scaling up the synthesis may involve optimizing yields and selectivities. Flow chemistry and continuous processing could be employed to maintain consistent quality and efficiency. Solvent choices, catalyst selections, and reaction optimizations would be critical for industrial scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Reacts with oxidizing agents, affecting the butyl side chain or core structure.
Reduction: : Uses reducing agents like lithium aluminum hydride for specific functional groups.
Substitution: : Exhibits nucleophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, PCC.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Dichloromethane, methanol, acetonitrile.
Major Products
Oxidation Products: : Corresponding alcohols or carbonyl derivatives.
Reduction Products: : Amines or deprotected analogs.
Substitution Products: : Varied depending on substituents introduced.
Scientific Research Applications
2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide has potential in:
Chemistry: : Functions as an intermediate or catalyst.
Biology: : Studied for interaction with biological macromolecules.
Medicine: : Explored for therapeutic effects or drug design.
Industry: : Utilized in material sciences or as a specialty chemical.
Mechanism of Action
Molecular Targets and Pathways
The mechanism involves binding to specific molecular targets, disrupting or modulating pathways like enzyme inhibition, receptor binding, or DNA interactions. Structural analogs provide insights into mechanistic pathways.
Comparison with Similar Compounds
Similar Compounds
2-oxo-2,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl derivatives: .
Benzofuro[3,2-d]pyrimidin-1-yl-N-substituted acetamides: .
Uniqueness
2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide stands out due to its precise functionalization and potential bioactivity.
Exploring the possibilities with this compound. Any particular aspect you're most intrigued by?
Properties
CAS No. |
887224-27-3 |
|---|---|
Molecular Formula |
C25H27N3O4 |
Molecular Weight |
433.508 |
IUPAC Name |
2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C25H27N3O4/c1-5-6-11-27-24(30)23-22(18-9-7-8-10-19(18)32-23)28(25(27)31)14-20(29)26-21-16(3)12-15(2)13-17(21)4/h7-10,12-13H,5-6,11,14H2,1-4H3,(H,26,29) |
InChI Key |
GGFDROKANLVFKX-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC(=O)NC4=C(C=C(C=C4C)C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


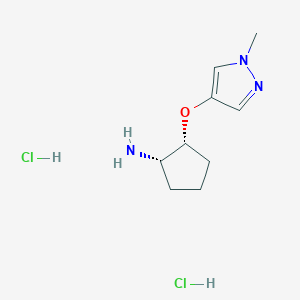
![[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2949671.png)
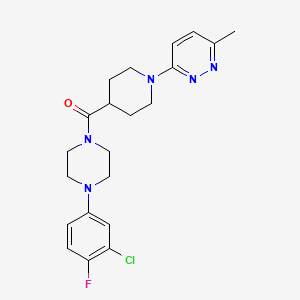
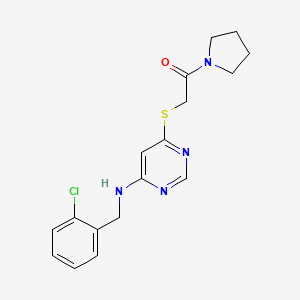
![5-methyl-3-{2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}cyclohex-2-en-1-one](/img/structure/B2949675.png)
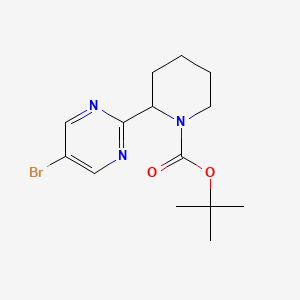
![2-tert-butyl-1-[1-(oxane-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2949677.png)
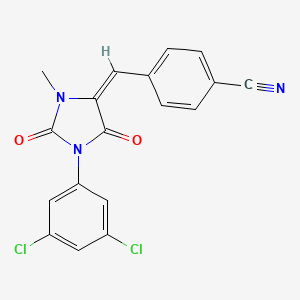

![N-(2,6-dimethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2949682.png)
![1-(3-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2949684.png)
![N-(4-bromophenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2949686.png)
![3-[4-(Aminomethyl)phenyl]-2,2-dimethylpropanoic acid hydrochloride](/img/structure/B2949687.png)
